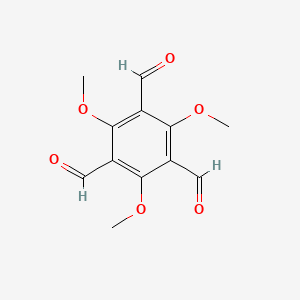

2,4,6-Trimethoxybenzene-1,3,5-tricarbaldehyde

Descripción

Significance of Highly Functionalized Aromatic Scaffolds

Highly functionalized aromatic scaffolds are organic molecules that provide a rigid, well-defined framework upon which complex structures can be built. Their significance lies in their ability to act as platforms for assembling materials with tailored properties. The controlled placement of multiple reactive groups on a central aromatic core allows chemists to direct the formation of extended, three-dimensional networks with precision. These scaffolds are crucial in fields ranging from tissue engineering, where they can be modified to enhance cell attachment and guide tissue growth, to materials science, where they form the basis of porous polymers and other functional materials. nih.govnih.gov The inherent rigidity of the aromatic ring provides structural stability, while the functional groups offer sites for covalent bond formation or non-covalent interactions.

Overview of Tri-Aldehyde Linkers in Supramolecular Chemistry and Materials Science

Tri-aldehyde linkers are a specific class of functionalized scaffolds characterized by three aldehyde (-CHO) groups, typically arranged symmetrically on a central core. These linkers are instrumental in the synthesis of Covalent Organic Frameworks (COFs), a class of porous, crystalline polymers with vast potential in gas storage, catalysis, and separation. nbinno.comevitachem.com The aldehyde groups readily undergo condensation reactions with amine-functionalized molecules to form stable imine bonds, which serve to connect the building blocks into an extended, ordered network. nbinno.comnih.gov The geometry of the tri-aldehyde linker dictates the topology and pore size of the resulting COF. researchgate.net By selecting linkers with different sizes and electronic properties, such as 2,4,6-Trimethoxybenzene-1,3,5-tricarbaldehyde, researchers can fine-tune the characteristics of the final material for specific applications. nbinno.com

Historical Context of Polyfunctional Benzene (B151609) Derivatives

The journey of polyfunctional benzene derivatives began with the discovery of their parent compound, benzene. Michael Faraday first isolated this colorless liquid in 1825 from the residue of illuminating gas. acs.orgscribd.com For decades, its molecular formula, C₆H₆, puzzled chemists until 1865, when Friedrich August Kekulé proposed the revolutionary ring structure of six carbon atoms with alternating single and double bonds. acs.orgdrpress.org This discovery was a pivotal moment in organic chemistry, paving the way for understanding aromaticity and enabling the synthesis of a vast array of benzene derivatives. scribd.com Initially produced as a by-product of coke production for the steel industry, benzene became a foundational chemical in the growing polymer and petrochemical industries of the 20th century. acs.orgwikipedia.org The ability to substitute hydrogen atoms on the benzene ring with various functional groups led to the development of countless polyfunctional derivatives used as intermediates in the synthesis of plastics, drugs, and insecticides. scribd.com

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,6-trimethoxybenzene-1,3,5-tricarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c1-16-10-7(4-13)11(17-2)9(6-15)12(18-3)8(10)5-14/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHSMJSBERHVLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1C=O)OC)C=O)OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,6 Trimethoxybenzene 1,3,5 Tricarbaldehyde and Its Analogues

Direct Formylation Reactions

Direct formylation involves the introduction of aldehyde groups (–CHO) directly onto the aromatic ring. The electron-rich nature of the 1,3,5-trimethoxybenzene (B48636) precursor, due to the activating methoxy (B1213986) groups, facilitates electrophilic aromatic substitution reactions.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds and is a common route for synthesizing 2,4,6-Trimethoxybenzene-1,3,5-tricarbaldehyde. The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃). thieme-connect.de

The electrophilic species, a chloroiminium ion ([ClCH=N(CH₃)₂]⁺), attacks the activated benzene (B151609) ring. thieme-connect.de For the synthesis of the target tricarbaldehyde, 1,3,5-trimethoxybenzene is treated with an excess of the Vilsmeier reagent to achieve formylation at all three available positions (1, 3, and 5). The reaction is typically followed by aqueous workup to hydrolyze the iminium intermediate to the final aldehyde. chemeurope.com Optimization of this reaction involves controlling stoichiometry and temperature to drive the reaction to completion and maximize the yield of the tri-substituted product. A typical procedure involves the reaction of 1,2,3-trimethoxybenzene (B147658) with a mixture of DMF and phosphorus oxychloride at elevated temperatures (70-80 °C) for several hours. google.com

Table 1: Vilsmeier-Haack Reaction Parameters

| Precursor | Reagents | Key Conditions | Product |

|---|---|---|---|

| 1,3,5-Trimethoxybenzene | DMF, POCl₃ | Controlled temperature, excess reagent | This compound |

This table illustrates typical parameters for the Vilsmeier-Haack reaction.

The Duff reaction is another method for the formylation of aromatic systems, traditionally used for phenols. wikipedia.orgsynarchive.com It uses hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid, with formylation typically occurring at the ortho position to the activating hydroxyl group. wikipedia.orggoogle.com The electrophile in this reaction is an iminium ion derived from hexamine. chemeurope.com

While the classic Duff reaction is most efficient for phenols, modifications can extend its use to other activated aromatic rings. google.com For a substrate like 1,3,5-trimethoxybenzene, the strong activating nature of the methoxy groups could facilitate this electrophilic substitution. However, the reaction is generally less efficient than the Vilsmeier-Haack method and often results in lower yields, typically around 15-20%. google.com Achieving triformylation would require harsh conditions and optimization to overcome the deactivation of the ring after each successive formylation. Unexpectedly, the use of trifluoroacetic acid in place of the traditional glyceroboric acid can significantly improve the scope and yield of the Duff reaction for a wider variety of aromatic compounds. google.com

Functional Group Interconversion Strategies

An alternative to direct formylation is the synthesis of a substituted benzene ring bearing precursor functional groups, which are then converted into aldehydes.

This strategy involves preparing a 1,3,5-trimethoxybenzene core substituted with groups that can be readily oxidized to aldehydes, such as methyl (–CH₃) or hydroxymethyl (–CH₂OH) groups. The benzylic position of these groups is activated towards oxidation. msu.edu

A potential route begins with the bromomethylation of 1,3,5-trimethoxybenzene. kiku.dk Treatment with paraformaldehyde and hydrobromic acid can yield 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene (B12518184). kiku.dk This intermediate can then be converted to the tricarbaldehyde through an appropriate oxidation procedure, such as the Sommelet or Kröhnke reactions, which are known for converting benzyl (B1604629) halides to benzaldehydes. researchgate.net

Alternatively, a trimethyl-substituted precursor could be oxidized. Various reagents are known to selectively oxidize aromatic methyl groups to aldehydes. thieme-connect.de These include:

Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN): Effective for selective side-chain oxidation of alkyl-substituted arenes. The reaction rate is significantly decreased by electron-withdrawing groups, which allows for selective oxidation of a single methyl group in polymethylated arenes. thieme-connect.de

Chromium(VI) compounds: Reagents like chromium(VI) oxide in acetic acid can oxidize methylarenes via the formation of an intermediate geminal diacetate, which is then hydrolyzed to the aldehyde. thieme-connect.de

Hypervalent iodine compounds: Reagents like 2-iodylbenzoic acid (IBX) are mild and efficient for the oxidation of methylarenes to the corresponding arenecarbaldehydes. thieme-connect.denih.gov

Table 2: Comparison of Oxidizing Agents for Methylarenes

| Oxidizing Agent | Substrate Type | Key Features |

|---|---|---|

| Cerium(IV) Ammonium Nitrate (CAN) | Alkyl-substituted arenes | Selective for one methyl group in polymethylated systems. thieme-connect.de |

| Chromium(VI) Oxide | Methylarenes with stable substituents | Strong oxidant; proceeds via geminal diacetate intermediate. thieme-connect.de |

| 2-Iodylbenzoic Acid (IBX) | Methylarenes | Mild and efficient; tolerant of various functional groups. thieme-connect.denih.gov |

This table compares various methods for the oxidation of aromatic methyl groups to aldehydes.

Nucleophilic aromatic substitution (SNAr) provides a pathway to synthesize analogues of the target compound rather than the compound itself. This reaction is less common than electrophilic substitution and typically requires an aryl halide with strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this context, one could envision a starting material like 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde. The three aldehyde groups would act as powerful electron-withdrawing substituents, activating the ring for nucleophilic attack. This activated substrate could then react with a nucleophile, such as sodium methoxide (B1231860) (NaOCH₃), to replace the bromine atoms with methoxy groups, yielding the desired this compound. The mechanism proceeds through a two-step addition-elimination sequence involving a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. libretexts.org Recent studies also suggest that some SNAr reactions may proceed through a concerted mechanism without a discrete intermediate. nih.govnih.gov

This route can also be used to generate a variety of analogues by employing different nucleophiles. For example, using ammonia (B1221849) could yield 2,4,6-triaminobenzene-1,3,5-tricarbaldehyde.

Advanced Synthetic Approaches

Modern synthetic chemistry continues to develop more efficient and selective methods. For the synthesis of polyformylated aromatic compounds, advanced approaches may include transition-metal-catalyzed reactions or electrochemical methods. Electrochemical oxidation, for instance, has been demonstrated as an effective method for the site-selective oxidation of methyl benzoheterocycles to aromatic acetals, which can be easily hydrolyzed to aldehydes. nih.gov This technique avoids the use of stoichiometric chemical oxidants and offers a greener alternative to traditional methods. nih.gov Such catalyst-free approaches are gaining interest for their efficiency and reduced environmental impact. nih.gov

One-Pot Synthesis Techniques

One-pot syntheses offer significant advantages in terms of efficiency, resource utilization, and waste reduction by combining multiple reaction steps into a single procedural sequence without the isolation of intermediates. For the synthesis of this compound, the Vilsmeier-Haack reaction stands out as a prominent and effective one-pot methodology. This reaction facilitates the formylation of electron-rich aromatic rings.

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The highly electrophilic Vilsmeier reagent then attacks the activated benzene ring of a precursor like 1,3,5-trimethoxybenzene. The electron-donating nature of the methoxy groups on the benzene ring activates it towards electrophilic aromatic substitution, directing the formylation to the ortho and para positions. chemistrysteps.com In the case of 1,3,5-trimethoxybenzene, all three unsubstituted positions are activated, allowing for triformylation in a single process under controlled conditions.

While a specific detailed protocol for the one-pot tris-formylation of 1,3,5-trimethoxybenzene to yield this compound is not extensively documented in publicly available literature, the synthesis of the related mono-formylated product, 2,4,6-trimethoxybenzaldehyde (B41885), provides a basis for understanding the reaction conditions. The synthesis of 2,4,6-trimethoxybenzaldehyde from 1,3,5-trimethoxybenzene using DMF and POCl₃ can be achieved with high yield. A representative procedure involves cooling a solution of 1,3,5-trimethoxybenzene and DMF, followed by the slow addition of POCl₃. After a period of stirring, the reaction is quenched and neutralized to precipitate the product.

Extrapolating this to the synthesis of the tricarbaldehyde would likely involve adjusting the stoichiometry of the reagents and optimizing reaction parameters such as temperature and reaction time to achieve complete formylation at all three available positions.

| Reactant | Reagents | Product | Reported Yield | Reaction Conditions |

|---|---|---|---|---|

| 1,3,5-Trimethoxybenzene | DMF, POCl₃ | 2,4,6-Trimethoxybenzaldehyde | 98% | -5 to 0 °C, followed by stirring at 0 °C for 1 hour |

| 1,3,5-Trimethoxybenzene | DMF, POCl₃ | This compound | Not specified in literature | Presumably requires stoichiometric excess of formylating agent and potentially more forcing conditions. |

Stereoselective Synthesis and Asymmetric Induction in Derivatives

The core structure of this compound is achiral and highly symmetrical. Therefore, direct stereoselective synthesis of the parent molecule is not a relevant concept. However, the aldehyde functional groups provide reactive handles for the introduction of chiral auxiliaries or for participation in reactions that generate new stereocenters in its derivatives.

Asymmetric induction in the derivatives of this compound would involve subsequent reactions of the aldehyde groups. For instance, reactions such as aldol (B89426) additions, Henry reactions, or the addition of chiral organometallic reagents to the carbonyls could lead to the formation of chiral centers. The challenge in achieving high stereoselectivity in such reactions on a trisubstituted scaffold lies in controlling the facial selectivity of the nucleophilic attack on the three aldehyde groups.

The steric and electronic environment created by the neighboring methoxy and other formyl groups would play a crucial role in directing the approach of incoming reagents. It is conceivable that the first reaction on one aldehyde group could influence the stereochemical outcome of subsequent reactions on the other two, potentially through steric hindrance or by creating a chiral environment in the intermediate.

Detailed research on the stereoselective functionalization of this compound is not widely reported. However, the principles of asymmetric synthesis suggest that the use of chiral catalysts or reagents would be essential. For example, a chiral ligand-metal complex could coordinate to one of the aldehyde groups and direct the stereoselective addition of a nucleophile.

| Derivative Type | Potential Stereoselective Reaction | Key Challenge | Potential Approach |

|---|---|---|---|

| Chiral triols | Asymmetric reduction or addition of chiral organometallic reagents to the aldehydes. | Achieving high diastereo- and enantioselectivity across three reaction sites. | Use of highly effective chiral catalysts or stoichiometric chiral reagents. |

| Derivatives with chiral side chains | Aldol or similar C-C bond-forming reactions with chiral enolates or catalysts. | Controlling the stereochemistry of multiple newly formed stereocenters. | Stepwise functionalization or use of catalysts that can differentiate between the aldehyde groups. |

Scalability Considerations in Synthetic Production

The transition of a synthetic route from a laboratory scale to industrial production presents several challenges, and the synthesis of this compound is no exception. While specific industrial production methods for this compound are not extensively documented, an analysis of the likely synthetic route via the Vilsmeier-Haack reaction highlights several key considerations.

Reagent Handling and Safety: The Vilsmeier-Haack reaction utilizes phosphorus oxychloride, which is a corrosive and moisture-sensitive reagent. On a large scale, the handling and storage of POCl₃ require specialized equipment and stringent safety protocols to prevent accidental release and exposure. The reaction itself can be exothermic, and careful control of the reaction temperature is crucial to prevent runaway reactions, especially in large reaction vessels. researchgate.net The use of continuous flow reactors has been explored as a method to mitigate the thermal hazards associated with the Vilsmeier-Haack reaction by offering better temperature control and smaller reaction volumes at any given time. acs.org

Waste Management: The synthesis generates by-products, including phosphoric acid and dimethylamine (B145610) hydrochloride from the Vilsmeier reagent. These by-products, along with any solvents used in the reaction and purification steps, contribute to the waste stream. Sustainable industrial production necessitates the development of efficient waste management and recycling strategies to minimize the environmental impact.

Economic Viability: The cost of the starting materials, particularly 1,3,5-trimethoxybenzene, and the reagents, as well as the energy consumption for heating, cooling, and purification, are critical factors in the economic feasibility of large-scale production. Optimizing the reaction to achieve high yields and minimize the need for extensive purification is essential for making the process economically viable.

Reactivity and Mechanistic Investigations of 2,4,6 Trimethoxybenzene 1,3,5 Tricarbaldehyde

Aldehyde Group Chemistry

The three formyl (-CHO) groups on the aromatic ring are electrophilic centers, making them susceptible to attack by nucleophiles. The reactivity of these groups is modulated by the three electron-donating methoxy (B1213986) (-OCH₃) groups, which increase the electron density of the benzene (B151609) ring and subsequently reduce the electrophilicity of the carbonyl carbons. This compound serves as a crucial building block, particularly in the synthesis of Covalent Organic Frameworks (COFs), due to the versatile chemistry of its aldehyde functionalities.

A cornerstone of the reactivity of 2,4,6-Trimethoxybenzene-1,3,5-tricarbaldehyde is its condensation with primary amines to form imines (C=N), commonly known as Schiff bases. libretexts.org This reaction is fundamental to its use as a linker molecule in the construction of porous crystalline materials like COFs. evitachem.com

The general mechanism proceeds in two main, reversible steps:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine. libretexts.orgchemistrysteps.com

Dehydration: The carbinolamine is an unstable intermediate that eliminates a molecule of water to form the stable imine double bond. This step is typically the rate-determining step of the reaction and is often catalyzed by a mild acid. libretexts.orgmasterorganicchemistry.com

The formation of Schiff bases is a thermodynamically controlled process. masterorganicchemistry.com The reaction is reversible, and the stability of the final imine product often dictates the position of the equilibrium. While specific kinetic and thermodynamic data for Schiff base formation with this compound are not extensively documented, the general principles of imine formation kinetics apply.

The rate of reaction is highly dependent on the pH of the medium. An optimal pH, typically around 4-5, is required for the reaction to proceed efficiently. libretexts.orgchemistrysteps.com This is because the acid serves a dual role:

At very low pH, the amine nucleophile is protonated to form a non-nucleophilic ammonium (B1175870) salt, which slows down or stops the initial nucleophilic attack. libretexts.orgchemistrysteps.com

At neutral or high pH, the dehydration of the carbinolamine intermediate is slow because the hydroxyl group is a poor leaving group and requires protonation to form a better leaving group (-OH₂⁺). libretexts.org

Therefore, a mildly acidic environment provides a sufficient concentration of both the free amine to act as a nucleophile and the acid catalyst to facilitate the rate-limiting dehydration step.

The reactivity of the aldehyde groups in this compound is significantly modulated by both steric and electronic factors originating from its highly substituted structure.

Electronic Factors: The three methoxy groups are powerful electron-donating groups due to the resonance effect, where the lone pairs on the oxygen atoms delocalize into the benzene ring. This increases the electron density on the ring and, by extension, reduces the partial positive charge (electrophilicity) on the carbonyl carbons of the aldehyde groups. This electronic deactivation makes the aldehyde groups less reactive towards nucleophiles compared to those on an unsubstituted or electron-deficient aromatic ring.

Steric Factors: The molecule is subject to considerable steric hindrance. Each aldehyde group is flanked by two bulky methoxy groups. This arrangement creates a crowded environment around the reactive carbonyl center, physically impeding the approach of a nucleophile, such as an amine. This phenomenon, often referred to as the "ortho effect," can significantly decrease the rate of reaction. researchgate.netwikipedia.org Studies on simpler ortho-substituted benzaldehydes have shown that steric hindrance created by ortho-substituents can lead to a lower rate of imine formation. researchgate.netias.ac.in

The interplay of these factors is summarized in the table below, comparing the expected reactivity with simpler aldehydes.

| Compound | Electronic Effect of Substituents | Steric Hindrance | Expected Relative Reactivity in Schiff Base Formation |

|---|---|---|---|

| Benzaldehyde | None (Reference) | Low | High |

| 4-Methoxybenzaldehyde | Electron-donating (deactivating) | Low | Moderate |

| 2-Methylbenzaldehyde | Weakly electron-donating | High (ortho-effect) | Low |

| This compound | Strongly electron-donating (deactivating) | Very High (multiple ortho-effects) | Very Low |

Beyond the formation of carbinolamines with amines, the aldehyde groups of this compound are susceptible to nucleophilic addition by a variety of other reagents. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated in a subsequent workup step to yield an alcohol.

However, the significant steric hindrance and the deactivating electronic effects discussed previously make these reactions less facile than with simpler aldehydes. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithium compounds), would be required to overcome the reduced electrophilicity of the carbonyl carbons. The steric crowding around the aldehyde groups would also play a critical role in influencing the feasibility and yield of such additions.

The aldehyde functional groups of this compound can be readily oxidized to the corresponding carboxylic acid groups. This transformation results in the formation of 2,4,6-trimethoxybenzene-1,3,5-tricarboxylic acid . This reaction typically requires strong oxidizing agents.

Common reagents and conditions for this oxidation include:

Potassium permanganate (B83412) (KMnO₄): Often used in a basic or acidic solution, followed by acidification.

Chromium trioxide (CrO₃): Typically used in an acidic medium, such as aqueous sulfuric acid (Jones reagent).

The reaction involves the conversion of all three formyl groups into carboxyl groups, representing a complete oxidation of the aldehyde functionalities.

Conversely, the aldehyde groups can be reduced to primary alcohols. The complete reduction of this compound yields 2,4,6-trimethoxybenzene-1,3,5-trimethanol . This is a common transformation achieved using metal hydride reagents.

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. A subsequent workup with a proton source (like water or dilute acid) protonates the alkoxide to give the final alcohol product. masterorganicchemistry.com

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | 2,4,6-Trimethoxybenzene-1,3,5-tricarboxylic acid |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 2,4,6-Trimethoxybenzene-1,3,5-trimethanol |

Sodium borohydride (NaBH₄) is a milder reducing agent that is effective for this transformation, typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup.

Reduction Pathways to Alcohol Derivatives

Hydride Reduction Stereoselectivity

The reduction of the three formyl groups of this compound to primary alcohols can be accomplished using common hydride reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereoselectivity of these and other nucleophilic additions to the carbonyl carbons is significantly influenced by the steric and electronic environment created by the adjacent methoxy groups. These groups can induce "steric gearing" and chelation effects that control the facial selectivity of the incoming nucleophile.

For example, in a related nucleophilic addition, the reaction with methyllithium (B1224462) in THF demonstrates high diastereoselectivity, yielding over 95% of the anti,syn-diastereomer. This outcome is attributed to the hindered rotation of the functional groups and the coordination of the lithium cation (Li⁺) to the oxygen atoms of the methoxy groups, which directs the approach of the nucleophile.

Below is a table illustrating the stereochemical control in nucleophilic additions to the this compound core.

| Nucleophile/Reagent | Solvent | Diastereoselectivity | Controlling Factors |

| Methyllithium | THF | >95% anti,syn | Steric Gearing, Li⁺ Chelation |

| Hydride (e.g., NaBH₄) | Methanol | - | Steric Hindrance |

Aromatic Core Reactivity

Electrophilic Aromatic Substitution Reactions

The aromatic core of this compound is a 1,3,5-trisubstituted benzene ring, a system derived from phloroglucinol (B13840) (1,3,5-trihydroxybenzene). sfu.casfu.ca The three methoxy groups are powerful activating, ortho, para-directing groups due to their electron-donating resonance effects. This makes the parent 1,3,5-trimethoxybenzene (B48636) ring highly reactive towards electrophilic aromatic substitution (EAS). kiku.dk The synthesis of the title compound itself is a testament to this reactivity, often involving a triple formylation (an EAS reaction) of 1,3,5-trimethoxybenzene, for instance, via the Vilsmeier-Haack reaction.

However, in the final this compound molecule, all the aromatic proton positions (the sites for electrophilic attack) are substituted with formyl groups. Therefore, the molecule itself is not prone to further electrophilic aromatic substitution. The reactivity of its core is primarily relevant in the context of its synthesis from the highly activated 1,3,5-trimethoxybenzene precursor.

Post-Synthetic Modifications and Functionalization

A significant area of research involving this compound is its use as a building block for Covalent Organic Frameworks (COFs). The aldehyde functional groups are key to this application, as they can readily undergo condensation reactions to form linkages, such as imines. A powerful strategy in COF chemistry is post-synthetic modification (PSM), where the chemical nature of the framework is altered after its initial synthesis. nih.govrsc.org

Intramolecular and Supramolecular Interactions

Role of π-π Stacking in Molecular Assembly

Aromatic rings, such as the core of this compound, can engage in non-covalent π-π stacking interactions. nih.gov These interactions, where the electron-rich π-systems of adjacent rings overlap, play a crucial role in the assembly of molecules in both the solid state and in solution. In the context of materials synthesized from this trialdehyde, such as COFs, these stacking interactions are fundamental to achieving ordered, crystalline structures.

The formation of crystalline material from conformationally inflexible linkers can be facilitated by strong stacking interactions, which help to minimize defects and guide the formation of an ordered network. escholarship.org The planar and symmetric nature of the this compound core promotes efficient packing and π-π stacking, which is a key factor in the successful synthesis of highly crystalline and porous frameworks derived from it.

Chelation and Steric Gearing Effects in Stereocontrol

The stereochemical outcome of reactions at the formyl groups is profoundly influenced by intramolecular interactions involving the methoxy substituents. The proximity of the methoxy groups to the aldehyde functionalities allows for two key controlling effects: chelation and steric gearing.

Chelation: The oxygen atoms of the methoxy groups can act as Lewis bases, coordinating to metal cations. In reactions involving organometallic reagents (e.g., methyllithium), the cation (Li⁺) can form a chelate complex with oxygen atoms from both a methoxy group and a nearby carbonyl group. This locks the conformation of the substrate and directs the nucleophile to attack the carbonyl carbon from a specific face, leading to high stereoselectivity.

Steric Gearing: The three methoxy groups and three aldehyde groups are crowded around the benzene ring. The rotation of one group can be correlated with the rotation of its neighbors, a phenomenon known as "steric gearing." This correlated motion can lead to stable, locked conformations where the faces of the carbonyl groups are differentially shielded. This steric hindrance guides the incoming nucleophile to the less hindered face, resulting in a preferred stereoisomer. These effects are critical for achieving stereocontrol in additions to this highly symmetric molecule.

Applications in Advanced Materials Science and Engineering

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of porous, crystalline polymers with ordered structures and high thermal stability. The precise arrangement of organic building blocks through strong covalent bonds allows for the rational design of materials with tailored properties, such as specific pore sizes and functionalities.

Role as a Key Trifunctional Linker in COF Synthesis

2,4,6-Trimethoxybenzene-1,3,5-tricarbaldehyde serves as a critical C3-symmetric, trifunctional linker in the synthesis of COFs. The three aldehyde groups can react with complementary multitopic linkers, typically amines, to form extended, two-dimensional or three-dimensional networks. The methoxy (B1213986) groups on the benzene (B151609) ring play a crucial role in influencing the electronic properties and solubility of the monomer, as well as the properties of the resulting COF.

The synthesis of highly crystalline COFs is paramount for achieving well-defined porous structures and optimal material performance. The use of this compound has been instrumental in developing strategies to enhance crystallinity. The principle of dynamic covalent chemistry, which relies on reversible bond formation, allows for error correction during the crystallization process, leading to more ordered frameworks.

Research by Banerjee and colleagues has demonstrated a simple and effective solid-state mixing approach for synthesizing a series of highly crystalline imine-based COFs. This method involves the polycondensation reaction between 2,4,6-trimethoxy-1,3,5-benzenecarbaldehyde (TpOMe) and various aromatic amines. ntu.edu.sg The presence of the methoxy groups can contribute to stronger interlayer interactions within the COF structure, which is a key factor in achieving high crystallinity. ntu.edu.sg The planarity and rigidity of the aromatic core of the tricarbaldehyde, combined with the potential for intermolecular interactions, facilitate the formation of well-ordered, stacked layers, which is a hallmark of high-crystallinity 2D COFs.

The ability to control the pore size and topology of COFs is a key advantage of this class of materials, enabling their application in areas such as gas storage, separation, and catalysis. The geometry and dimensions of the building blocks are the primary determinants of the resulting framework's architecture.

By strategically selecting the amine linker to be reacted with this compound, the dimensions of the resulting pores can be systematically tuned. For instance, using linear diamines of varying lengths allows for the synthesis of COFs with different pore sizes while maintaining the same underlying topology. The inherent C3 symmetry of the tricarbaldehyde linker typically leads to the formation of hexagonal porous structures in 2D COFs. The introduction of substituents on the linker molecules can further modify the pore environment and effective pore size.

| Linker Combination | Resulting COF Topology | Theoretical Pore Size (nm) | Reference |

| This compound + Benzidine | Hexagonal | ~2.7 | |

| This compound + p-Phenylenediamine | Hexagonal | ~1.9 | General COF Design Principles |

Note: The pore sizes are approximate and can vary based on the specific synthesis conditions and the stacking of the COF layers.

Specific COF Systems Incorporating this compound

The versatility of this compound as a linker has been demonstrated in the synthesis of various types of COFs, most notably imine-linked COFs.

Imine-linked COFs are formed through the condensation reaction between the aldehyde groups of this compound and the amine groups of a multitopic amine linker. This Schiff base reaction is reversible, which is advantageous for the formation of crystalline materials.

A notable example is the synthesis of the redox-active COF, TpOMe-DAQ, where "TpOMe" refers to the this compound linker and "DAQ" refers to a diaminoanthraquinone linker. ntu.edu.sg These COFs exhibit unique electronic properties that make them suitable for applications in energy storage and conversion. ntu.edu.sg

The research by Banerjee et al. further highlights the synthesis of a series of six new imine-based COFs through the polycondensation of 2,4,6-trimethoxy-1,3,5-benzenecarbaldehyde with different aromatic amines. ntu.edu.sg These COFs demonstrated high chemical stability under harsh conditions, a critical property for practical applications. ntu.edu.sg

| COF Name | Amine Linker | Key Properties | Reference |

| TpOMe-DAQ | 2,6-Diaminoanthraquinone | Redox-active, unique electronic properties | ntu.edu.sg |

| TpOMe-BD(NO2)2 | 2,2'-Dinitrobenzidine | High chemical stability | ntu.edu.sg |

Covalent Triazine Frameworks are a subclass of COFs characterized by the presence of triazine rings in their structure. These frameworks are typically synthesized through the trimerization of nitrile-containing monomers. While the primary synthetic routes to CTFs involve nitrile precursors, the modular nature of COF chemistry allows for the incorporation of pre-formed triazine-containing building blocks.

Currently, there is a lack of specific, documented examples in the scientific literature detailing the direct use of this compound in the synthesis of Covalent Triazine Frameworks. The synthesis of CTFs generally relies on different chemical pathways than the imine-condensation reactions used with aldehyde linkers. However, it is conceivable that a triazine-containing amine linker could be reacted with this compound to form an imine-linked COF that incorporates triazine units into its structure.

3D-Aldehyde COF Linkers for Multi-Dimensional Structures

This compound is a key monomer used in the construction of three-dimensional (3D) Covalent Organic Frameworks. rsc.orgresearchgate.net The three aldehyde (-CHO) functional groups, positioned symmetrically on the benzene ring, can react with multi-topic amine or hydrazine (B178648) linkers through condensation reactions to form stable imine or hydrazone linkages. This C3 symmetry is fundamental to directing the growth of the framework in three dimensions, leading to the formation of robust, porous, and crystalline networks. rsc.org

The methoxy groups (–OCH₃) on the benzene ring play a significant role by conferring electron-donating effects, which can influence the reactivity of the aldehyde groups and the electronic properties of the resulting COF. rsc.org This inherent functionality allows for the precise design and synthesis of 3D COFs with tailored pore environments and specific network topologies.

Functional Applications of COFs Derived from this compound

The COFs synthesized using this compound as a linker are explored for various functional applications, leveraging their high porosity, large surface area, and tunable chemical properties.

Gas Adsorption and Storage Properties

The porous nature of COFs makes them promising candidates for gas adsorption and storage. While specific data for COFs derived solely from this compound is limited, the general class of COF materials exhibits significant potential in this area. For instance, triazine-based COFs have been shown to have high Brunauer–Emmett–Teller (BET) specific surface areas, up to 1390 m²/g, and can exhibit a CO2 uptake of 151 mg/g at 273 K and 1 bar. rsc.org The performance of these materials is dictated by their pore size, surface area, and the chemical nature of the pore walls.

Table 1: Representative Gas Adsorption Data for Select COF Materials (Note: Data provided for illustrative purposes for the general class of materials, not specifically for this compound-based COFs)

| COF Material | Gas | Uptake (mmol/g) | Pressure (bar) | Temperature (K) | BET Surface Area (m²/g) |

| CTF-1 | CO₂ | 1.32 | 1 | 298 | 550 |

| CTF-1 | CH₄ | 0.35 | 1 | 298 | 550 |

| COF-JLU7 | CO₂ | 3.43 (151 mg/g) | 1 | 273 | 1390 |

This table presents data for different COFs to illustrate typical gas adsorption capacities.

Catalysis

COFs are extensively studied as metal-free photocatalysts for hydrogen evolution from water due to their tunable electronic properties and high surface areas. nih.govnih.gov The strategic design of COFs allows for the creation of donor-acceptor systems that can enhance charge separation and transport, which are crucial for efficient photocatalysis. nih.gov While many COFs show promising activity, the performance is highly dependent on the specific building blocks used. For example, nitrogen-rich azine-linked COFs have demonstrated hydrogen evolution rates as high as 1703 μmol h⁻¹ g⁻¹. nih.gov Composite materials, where a COF is paired with a conductive metal-organic framework (MOF) as a co-catalyst, have achieved hydrogen evolution rates of 7.71 mmol h⁻¹ g⁻¹. rsc.org

COFs can serve as efficient heterogeneous catalysts without the need for precious metals. Their high density of active sites within a stable porous structure makes them suitable for various organic transformations. For example, certain COFs have been used as metal-free catalysts for the chemical fixation of CO₂ through cycloaddition reactions with epoxides. rsc.org

Furthermore, the porous and functionalizable nature of COFs makes them excellent supports for metallic nanoparticles, such as silver (Ag). mdpi.com The COF structure can stabilize the nanoparticles, preventing their aggregation and maintaining high catalytic activity. mdpi.com These composite materials (Ag@COF) have shown high efficiency in reactions like the reduction of nitroaromatic compounds and the catalytic degradation of organic pollutants. mdpi.comresearchgate.net The COF framework provides a high surface area and accessible sites for reactants, while the silver nanoparticles act as the catalytic centers.

Advanced Separation Technologies (e.g., Gas Separation, Liquid Phase Separation)

The uniform and tunable pore sizes of COFs make them highly attractive for membrane-based separation technologies. researchgate.net COF membranes are being developed for gas separation, such as H₂/CO₂ or CO₂/N₂, by leveraging molecular sieving effects. researchgate.netnih.gov The performance of these membranes is determined by the pore aperture size of the COF relative to the kinetic diameters of the gas molecules. researchgate.net While many COFs have pores that are too large for efficient gas separation, strategies such as creating composite membranes or tuning the pore chemistry are being explored to enhance selectivity. researchgate.netnih.gov

For liquid phase separations, techniques such as distillation or the use of a separatory funnel for immiscible liquids are common. youtube.comyoutube.comyoutube.com Porous membranes, including those potentially made from COFs, could offer an energy-efficient alternative for separating liquid mixtures based on size exclusion or chemical affinity, although this application is less explored for this specific class of COFs.

Sensing Applications (excluding biological)

The utility of this compound in non-biological sensing is primarily realized through its incorporation into Covalent Organic Frameworks (COFs). COFs are a class of porous, crystalline polymers with a highly ordered structure, and this compound serves as a key monomer in their synthesis. The resulting materials have shown significant potential for chemical detection. qucosa.de

The principle behind their sensing capability lies in the combination of a porous structure and tunable functionality. The defined pore structures of COFs synthesized from this trialdehyde allow for the selective adsorption of small molecule analytes. mdpi.comresearchgate.net The functional groups lining these pores, which are a direct result of the monomers used, can interact with guest molecules, leading to a measurable change in the material's properties, such as its fluorescence or electrical capacitance. mdpi.com

For instance, quinoline-based COFs prepared through [4+2] cycloaddition reactions using this compound have been identified as having potential applications in sensing technologies. While specific non-biological analytes for these particular COFs are a subject of ongoing research, the broader class of trialdehyde-based COFs has been successfully employed in detecting a range of chemical substances, including harmful gases and trace amounts of water in organic solvents. mdpi.comnih.gov The design flexibility allows for the creation of sensors tailored for specific targets by choosing appropriate co-monomers to react with the trialdehyde.

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters linked by organic molecules. The unique structure of this compound makes it a valuable precursor and functional motif for MOF design and synthesis.

Potential as a Precursor for MOF Ligand Design (e.g., through oxidation to carboxylates)

One of the most effective strategies for designing MOF ligands is the use of multidentate carboxylates, which form strong, directional bonds with metal centers. The three aldehyde groups of this compound can be chemically oxidized to form 2,4,6-trimethoxybenzene-1,3,5-tricarboxylic acid. This transformation converts the aldehyde into a C3-symmetric tripodal carboxylate ligand.

Polyvalent aromatic carboxylic acids are among the most common and effective building blocks for MOF synthesis because they create stable, porous, and multidimensional networks. cd-bioparticles.net Ligands like 1,3,5-benzenetricarboxylic acid are foundational in the construction of highly porous and stable MOFs. rsc.org By analogy, the oxidized derivative of this compound serves as an excellent candidate for constructing novel MOFs with potentially tailored pore environments influenced by the persistent methoxy groups.

Table 1: Pathway from Trialdehyde to MOF Ligand

| Step | Compound Name | Chemical Transformation | Resulting Functionality | Application |

|---|---|---|---|---|

| 1 | This compound | Oxidation of aldehyde groups | Three carboxylic acid groups | Precursor Molecule |

| 2 | 2,4,6-trimethoxybenzene-1,3,5-tricarboxylic acid | Reaction with metal salt (e.g., zinc nitrate) | Coordination of carboxylates to metal centers | MOF Ligand |

Strategies for Incorporating Tri-Aldehyde Motifs into MOF Synthesis (e.g., Post-Synthetic Modification)

Incorporating reactive functional groups like aldehydes directly into the pores of MOFs opens up possibilities for tailoring their internal surface chemistry. Post-Synthetic Modification (PSM) is a powerful technique for achieving this. acs.orgnih.govacs.org PSM involves performing chemical reactions on a pre-formed MOF without altering its underlying framework. rsc.org

Covalent PSM frequently utilizes linkers derivatized with reactive moieties such as amines or aldehydes. acs.orgnih.gov There are two primary strategies for incorporating a tri-aldehyde motif:

Direct Synthesis: A ligand containing one or more aldehyde groups, such as an aldehyde-tagged dicarboxylate, is used during the initial synthesis of the MOF. researchgate.net This results in a framework with aldehyde groups pre-installed and pointing into the pores.

Post-Synthetic Reaction: A MOF is first constructed using linkers that contain a different reactive group (e.g., an amino group). The framework is then treated with a molecule like this compound, which can react with the linker's functional group to anchor the tri-aldehyde motif within the pores.

Once incorporated, these aldehyde groups serve as reactive handles for further functionalization, such as forming imines by reacting with primary amines. rsc.org This allows for the covalent grafting of a wide variety of molecules, enabling fine-tuning of the MOF's properties for applications in catalysis, gas separation, and sensing. acs.orgresearchgate.net

Polymeric Materials

The rigid and symmetric nature of this compound makes it an attractive monomer for the synthesis of advanced polymeric materials with robust properties.

Enhancing Thermal Stability and Mechanical Properties in Polymeric Matrices

The incorporation of rigid, aromatic structures into polymer backbones is a well-established method for increasing their thermal stability and mechanical strength. The planar and inflexible nature of the benzene ring in this compound can restrict the thermal motion of polymer chains, leading to higher glass transition temperatures and improved thermal stability.

When used as a cross-linking agent or a monomer in the formation of network polymers, its trifunctional nature leads to a high cross-link density. This creates a rigid, three-dimensional network that is inherently resistant to thermal degradation and mechanical deformation. While specific data on its use as an additive in common polymeric matrices is limited, the polymers synthesized directly from it, such as COFs, are known for their exceptional thermal stability due to the strong covalent bonds and highly cross-linked aromatic structure.

Integration into Advanced Polymer Architectures

The most significant application of this compound in polymer science is its use as a triangular building block for the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers that represent a pinnacle of advanced polymer architecture due to their pre-designable structures and ordered porosity. cd-bioparticles.net

The C3 symmetry of the molecule is critical for the reticular synthesis of 2D or 3D polymer networks. When reacted with a linear, difunctional linker (e.g., a diamine), it undergoes condensation reactions to form a highly ordered, porous framework with a predictable topology. This bottom-up approach allows for atomic-level control over the polymer's structure.

A notable example is its use in the formation of redox-active COFs, such as TpOMe-DAQ. These materials exhibit unique electronic properties that are beneficial for applications in energy storage and conversion technologies. The integration of this trialdehyde into the COF architecture provides not only structural rigidity but also influences the electronic environment of the resulting framework.

Table 2: Role in Advanced Polymer Architectures

| Polymer Architecture | Role of the Compound | Key Feature | Resulting Property | Example Application |

|---|---|---|---|---|

| Covalent Organic Frameworks (COFs) | C3-Symmetric Monomer (Building Block) | Forms ordered, porous 2D/3D networks through covalent bonds | High crystallinity, permanent porosity, thermal stability | Energy Storage, Sensing qucosa.de |

| Cross-linked Networks | Trifunctional Cross-linking Agent | Creates high-density covalent linkages between polymer chains | Enhanced rigidity and thermal resistance | Thermosetting Resins |

Nanocomposites and Hybrid Materials

Development of Conductive and Thermally Stable Nanocomposites

This compound is a precursor for the synthesis of redox-active covalent organic frameworks (COFs), such as TpOMe-DAQ, which possess unique electronic properties suitable for energy storage applications. However, the intrinsic conductivity of such COFs can be limited. To overcome this, these COFs are integrated with conductive materials to form nanocomposites, thereby enhancing their electrochemical performance.

Research has demonstrated that pristine TpOMe-DAQ makes use of only a small fraction of its redox sites (0.76%). rsc.org To improve this, strategies involving the formation of composites with conductive carbons or in-situ polymerization with 3,4-ethylenedioxythiophene (B145204) (EDOT) to create a conductive polymer matrix have been employed. rsc.org While composites with conductive carbon showed a modest improvement in redox-site accessibility (RSA) to 4.0%, the integration with the conductive polymer poly(3,4-ethylenedioxythiophene) (PEDOT) has proven to be significantly more effective. rsc.org

Composites of TpOMe-DAQ and PEDOT have demonstrated a dramatic increase in the utilization of the COF's redox sites, with RSA values reaching up to 90% at low mass loadings of the COF. rsc.org This enhancement is attributed to the improved charge transfer throughout the material. The conductance of a composite with a 0.4 mass ratio of EDOT to TpOMe-DAQ was found to be approximately 1000 times greater than that of the pristine COF. rsc.org

The thermal stability of COFs is a critical characteristic for their application in various technologies. Generally, COFs exhibit high thermal stability due to their strong covalent bonds. researchgate.net The thermal degradation of COFs often occurs in a two-step process: an initial loss of crystallinity at a lower temperature, followed by chemical degradation at higher temperatures. researchgate.net While specific thermal stability data for nanocomposites derived from this compound-based COFs are not extensively detailed in the available literature, the inherent stability of the COF framework provides a robust foundation for the development of thermally stable composite materials.

Table 1: Enhancement of Redox-Site Accessibility in TpOMe-DAQ Composites

| Material | Conductive Additive | Redox-Site Accessibility (RSA) | Gravimetric Capacity (mAh g⁻¹) |

|---|---|---|---|

| Pristine TpOMe-DAQ | None | 0.76% | ~1.1 |

| TpOMe-DAQ Composite | Conductive Carbon | ~4.0% | ~5.8 |

| 0.4EDOT@TpOMe-DAQ Composite | PEDOT (in-situ polymerization) | ~90% | ~130 |

Self-Assembly into Supramolecular Nanostructures (e.g., 1D wires)

The molecular structure of this compound, with its three symmetrically placed aldehyde groups, makes it a candidate for the formation of supramolecular structures through reactions such as Schiff base condensation. The formation of Schiff bases by reacting the aldehyde groups with primary amines introduces new functionalities and directional interactions that can drive self-assembly processes.

While the fundamental principles of supramolecular chemistry suggest that derivatives of this compound could self-assemble into ordered nanostructures, specific and detailed research on the self-assembly of this compound derivatives into one-dimensional (1D) wires is not extensively documented in the reviewed scientific literature. The self-assembly of small molecules into 1D nanostructures is a well-established field, with applications in electronically and biologically active materials. patrickehopkins.com For instance, other trisubstituted benzene derivatives, such as benzene-1,3,5-tricarboxamides, are known to self-assemble into helical nanofibers through hydrogen bonding interactions.

The potential for Schiff base derivatives of this compound to form 1D supramolecular wires would likely depend on the nature of the amine used in the Schiff base formation, as this would dictate the intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that guide the self-assembly process. Further research is required to explore and characterize the supramolecular nanostructures that can be formed from this versatile compound.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Theory

The electronic properties of 2,4,6-trimethoxybenzene-1,3,5-tricarbaldehyde are largely dictated by the interplay between the electron-donating methoxy (B1213986) groups (-OCH₃) and the electron-withdrawing formyl (aldehyde, -CHO) groups attached to the benzene (B151609) ring. The methoxy groups increase the electron density of the aromatic ring through resonance, while the formyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This substitution pattern influences the molecule's reactivity and stability.

Computational studies on similar substituted benzene molecules help to elucidate these electronic characteristics. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would likely show the HOMO distributed across the electron-rich benzene ring and methoxy groups, while the LUMO would be localized on the electron-deficient formyl groups. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and its optical and electronic properties when incorporated into larger structures like COFs.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational tool used to investigate the properties of molecules like this compound. DFT calculations provide a balance between accuracy and computational cost, making them ideal for studying various aspects of molecular systems.

Investigation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the reaction pathways for the synthesis of COFs and other polymers from this compound. These calculations can model the formation of imine linkages, a common reaction in COF synthesis, by reacting the aldehyde groups with amine linkers. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the activation energies and reaction thermodynamics. This information is vital for optimizing reaction conditions, such as temperature and catalyst choice, to achieve higher yields and better-quality materials. For example, computational modeling can predict transition-state geometries to rationalize the selectivity of certain reaction pathways over others.

Prediction of Spectroscopic Properties (e.g., Vibrational Modes)

DFT calculations can accurately predict the vibrational spectra (Infrared and Raman) of this compound. researchgate.net By calculating the frequencies and intensities of the vibrational modes, a theoretical spectrum can be generated and compared with experimental data for structural confirmation. Studies on related compounds, such as 1,3,5-trimethoxybenzene (B48636), have shown that DFT methods can reproduce experimental spectra with high fidelity, allowing for the confident assignment of spectral bands to specific molecular motions. researchgate.net This is particularly useful for identifying characteristic vibrational modes, such as the C=O stretching of the aldehyde groups and the C-O stretching of the methoxy groups.

Table 1: Predicted Vibrational Modes for Similar Aromatic Aldehydes from DFT Calculations

| Vibrational Mode Description | Predicted Frequency Range (cm⁻¹) |

| Aldehyde C-H Stretch | 2800 - 2900 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aldehyde C=O Stretch | 1680 - 1720 |

| Aromatic C=C Stretch | 1550 - 1650 |

| Methoxy C-H Bending | 1400 - 1480 |

| Aromatic C-O Stretch | 1200 - 1300 |

| Aldehyde C-H Bending | 800 - 950 |

Note: This table is illustrative and based on typical frequency ranges for similar functional groups. Precise values for this compound would require specific DFT calculations.

Modeling of Adsorption and Interaction with Guest Molecules

The porous nature of COFs synthesized from this compound makes them promising candidates for applications in gas storage, separation, and catalysis. DFT calculations can be used to model the adsorption of guest molecules (e.g., CO₂, CH₄, H₂) within the pores of these COFs. By calculating the binding energies and identifying the preferred adsorption sites, researchers can predict the material's capacity and selectivity for different guests. These simulations can also provide insights into the nature of the host-guest interactions, such as van der Waals forces or hydrogen bonding, which govern the adsorption process.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of their movements and interactions.

Dynamics of Self-Assembly Processes

While specific molecular dynamics simulations detailing the self-assembly of this compound are not extensively documented in publicly available research, the principles of its aggregation can be inferred from its structural characteristics and the behavior of analogous molecules. The symmetrical arrangement of three formyl groups and three methoxy groups on the benzene core provides a framework for directional intermolecular interactions, which are crucial for self-assembly.

The primary driving forces for the self-assembly of this compound are likely to be a combination of π-π stacking interactions between the electron-rich benzene rings and dipole-dipole interactions involving the polar formyl and methoxy groups. The formyl groups, with their electrophilic carbon atoms, can engage in interactions with nucleophilic centers of adjacent molecules.

To understand the potential dynamics, a comparison can be drawn with the extensively studied self-assembly of benzene-1,3,5-tricarboxamides (BTAs). BTAs are known to form well-ordered, one-dimensional columnar structures through a network of intermolecular hydrogen bonds. Although this compound lacks the amide groups necessary for such strong hydrogen bonding, the underlying principle of directional interactions originating from a C3-symmetric core remains relevant. Molecular dynamics simulations of BTAs have shown a cooperative self-assembly process, where the formation of a stable nucleus is followed by rapid elongation into supramolecular polymers. It is plausible that the self-assembly of this compound follows a similar nucleation-elongation mechanism, albeit driven by weaker non-covalent interactions.

The dynamics of this process would be highly dependent on factors such as solvent polarity and temperature. In non-polar solvents, the π-π stacking and dipole-dipole interactions would be more pronounced, favoring aggregation. Conversely, in polar solvents, competition for interactions with the solvent molecules could hinder the self-assembly process. Computational studies on similar systems suggest that the initial stages of aggregation involve the formation of small, disordered clusters, which then rearrange into more ordered structures over time. The kinetics of this process would be governed by the energy barriers associated with molecular diffusion and conformational rearrangements.

Stereochemical Models and Predictions

The stereochemistry of this compound is primarily concerned with the conformational arrangement of the formyl and methoxy substituents relative to the plane of the benzene ring. Due to steric hindrance between the adjacent bulky groups, the molecule is expected to adopt specific preferred conformations.

Computational studies, particularly using Density Functional Theory (DFT), on closely related 1,3,5-substituted 2,4,6-trimethoxybenzenes provide valuable insights into the likely stereochemical models for this compound. kiku.dk For instance, a DFT study on 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene (B12518184) investigated the relative energetics of various conformers. kiku.dk The findings from this study can be extrapolated to predict the conformational preferences of this compound.

The key conformational variables are the dihedral angles of the formyl and methoxy groups with respect to the benzene ring. Due to the "overcrowded" nature of the substitution pattern, it is predicted that the molecule will adopt a conformation that minimizes steric repulsion. The computational study on the analogous bromomethyl derivative revealed that the most stable conformer has all the substituents located in the same plane as the benzene ring. kiku.dk A higher energy conformer was identified where the substituents are placed in an alternating up-and-down fashion relative to the ring. kiku.dk

Based on these findings, it can be predicted that this compound also has a low-energy planar or near-planar conformation. The rotation of the formyl and methoxy groups would be restricted, leading to a relatively rigid molecular structure. This conformational rigidity is a key factor in its utility as a building block in the synthesis of ordered materials like Covalent Organic Frameworks (COFs), where pre-organization of the monomer is crucial for the formation of a crystalline network. cd-bioparticles.net

The following table summarizes the predicted conformational models and their relative stabilities based on analogous systems.

| Conformer Description | Predicted Relative Energy | Key Features |

| Planar Conformation | Lowest | All formyl and methoxy groups lie in the plane of the benzene ring, maximizing conjugation and minimizing some steric clashes. |

| Alternating Conformation | Higher | Formyl and methoxy groups are positioned alternately above and below the plane of the benzene ring to alleviate some steric strain. |

| Random Conformation | Highest | No specific orientation of the substituents, leading to significant steric hindrance. |

It is important to note that while these models are based on sound computational studies of similar molecules, the precise conformational landscape of this compound would require specific theoretical calculations and experimental validation, for example, through single-crystal X-ray diffraction.

Characterization Methodologies for 2,4,6 Trimethoxybenzene 1,3,5 Tricarbaldehyde and Derived Materials

Spectroscopic Techniques

Spectroscopic methods are indispensable for confirming the chemical structure and identifying the functional groups within 2,4,6-Trimethoxybenzene-1,3,5-tricarbaldehyde and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution.

¹H NMR: The proton NMR spectrum of this compound is distinguished by two primary signals. The protons of the three methoxy (B1213986) groups (-OCH₃) typically appear as a singlet, as do the three aldehydic protons (-CHO). The relative integration of these signals confirms the proton ratio within the molecule.

¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct peaks for the carbonyl carbons of the aldehyde groups, the aromatic ring carbons, and the methoxy group carbons. This allows for a complete assignment of the carbon skeleton.

When this compound is used as a monomer for the synthesis of Covalent Organic Frameworks (COFs), solid-state ¹³C NMR is instrumental in confirming the formation of the desired polymeric structure. The disappearance of the aldehyde carbon signal and the emergence of a new signal corresponding to the imine carbon (in the case of reaction with an amine linker) provides clear evidence of successful polymerization.

Interactive Data Table: Typical NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | ~10.4 | Singlet |

| ¹H | ~4.0 | Singlet |

| ¹³C | ~189 | - |

| ¹³C | ~165 | - |

| ¹³C | ~112 | - |

| ¹³C | ~63 | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound and for tracking chemical transformations. The spectrum of the monomer is characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde groups, typically found around 1680 cm⁻¹. Other characteristic peaks include those for C-O stretching of the methoxy groups and C-H stretching of the aromatic ring and aldehyde groups.

During the formation of imine-linked COFs, IR spectroscopy is used to monitor the reaction. The diminishing intensity of the aldehyde C=O peak and the concurrent appearance of a new band for the C=N stretching vibration (around 1622 cm⁻¹) are indicative of the successful formation of the imine linkages within the COF structure. ntu.edu.sg

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to verify the molecular formula, C₁₂H₁₂O₆. The observed mass-to-charge ratio (m/z) of the molecular ion or its adducts is compared with the calculated theoretical value to confirm the identity of the compound.

Diffraction Techniques

Diffraction techniques are essential for determining the crystallinity and atomic arrangement in the solid state for both the monomer and the materials synthesized from it.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification (e.g., COFs, MOFs)

Powder X-ray Diffraction (PXRD) is a fundamental technique for assessing the long-range order and crystallinity of bulk materials such as COFs and Metal-Organic Frameworks (MOFs). nih.gov For COFs synthesized from this compound, the PXRD pattern reveals a series of diffraction peaks at specific angles, which is a hallmark of a crystalline structure.

The positions of these peaks are related to the dimensions of the unit cell of the framework. By comparing the experimental PXRD pattern with a pattern simulated from a proposed crystal structure, the structure of the COF can be validated. The sharpness of the diffraction peaks also provides an indication of the crystallite size and the degree of structural perfection.

Single-Crystal X-ray Diffraction (SCXRD) for Structural Elucidation (of the compound or derived crystals)

Single-Crystal X-ray Diffraction (SCXRD) offers the most definitive structural information, providing the precise coordinates of each atom in the crystal lattice. While obtaining single crystals of the this compound monomer suitable for SCXRD can be challenging, a successful analysis would provide unambiguous details of its molecular conformation and intermolecular interactions in the solid state.

Microscopy and Imaging Techniques

Microscopy techniques are essential for the direct visualization of the morphology and structure of materials derived from this compound.

Scanning Electron Microscopy (SEM) is a pivotal technique for investigating the surface topography and morphology of synthesized materials. In the context of COFs like TpOMe-DAQ, SEM analysis provides insights into the particle shape, size distribution, and the macroscopic assembly of the crystalline domains.

Research findings from SEM analysis of a TpOMe-DAQ COF revealed the formation of a thin sheet-like morphology. wikipedia.orgresearchgate.net This technique allows for the examination of features such as the texture of the material's surface and its physical form, for instance, whether it exists as discrete particles, agglomerates, or a continuous film. wikipedia.org

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is employed to visualize the internal structure and nanoscale features of materials. For crystalline materials like COFs, TEM can directly image the ordered porous network, providing visual confirmation of the framework's long-range order and uniform pore structure. This visualization is crucial for confirming that the molecular design of the COF, originating from monomers like this compound, has successfully translated into a well-defined porous architecture at the nanoscale.

Porosity and Surface Area Analysis (for porous materials)

The defining characteristic of materials like COFs is their permanent porosity. Analyzing this porosity is critical for applications in gas storage, separation, and catalysis.

Nitrogen physisorption at 77 K is the standard method for determining the specific surface area and porosity of materials. The resulting isotherm plots the volume of nitrogen adsorbed against the relative pressure. The shape of the isotherm provides qualitative information about the pore structure. For mesoporous materials like many COFs, a Type IV isotherm is typically observed, characterized by a hysteresis loop between the adsorption and desorption branches. chemrxiv.org

The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data to calculate the specific surface area. rsc.org For the pristine TpOMe-DAQ COF, the BET surface area has been determined to be 1574 m²/g. nih.gov The pore size distribution, calculated from the isotherm, was found to be centered at 2.1 nm, confirming the mesoporous nature of the framework. nih.gov

Table 1: Porosity Data for TpOMe-DAQ COF

| Parameter | Value | Source |

|---|---|---|

| BET Surface Area | 1574 m²/g | nih.gov |

| Pore Size | 2.1 nm | nih.gov |

The capacity of porous materials to capture gases like carbon dioxide is a key performance metric for environmental applications. CO2 adsorption-desorption isotherms are measured to quantify this uptake. These experiments are typically conducted at relevant temperatures, such as 273 K (0 °C) and 298 K (25 °C). researchgate.net

The amount of CO2 adsorbed is plotted against pressure, revealing the material's uptake capacity. The interaction strength between CO2 and the adsorbent material can be inferred from the shape of the isotherm and by calculating the isosteric heat of adsorption. mdpi.com For COFs, the presence of specific functional groups within the pores, such as the nitrogen atoms in quinone-based linkers, can enhance CO2 binding and uptake capacity. chemrxiv.org While this analysis is crucial for evaluating materials derived from this compound for carbon capture applications, specific CO2 uptake data for the TpOMe-DAQ COF are not detailed in the available literature. However, similar quinone-based COFs have demonstrated significant CO2 uptake, with capacities often exceeding 2.5 mmol/g at 273 K and 1 bar. researchgate.net

Thermal Analysis

Covalent organic frameworks are known for their high thermal stability due to their strong covalent bonds. rsc.orgornl.gov TGA characterization of materials derived from this compound is essential to determine their operational temperature limits. TGA studies on various COFs show that they are often stable at temperatures between 300-400 °C. mdpi.com For some highly stable frameworks, significant thermal decomposition may not occur until 500-600 °C. researchgate.net TGA analysis of COF composites often shows an initial mass loss at lower temperatures (below ~320 °C) corresponding to the evaporation of residual solvents, followed by the major decomposition of the framework at higher temperatures. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability

Detailed Research Findings

Research into the thermal properties of materials synthesized using this compound, often abbreviated as TpOMe, reveals their robust nature. While specific TGA data for the unpolymerized tricarbaldehyde is not extensively reported in the literature, the focus has been on the high thermal stability of the resulting COFs.

A notable study by Banerjee and coworkers detailed the synthesis of six new imine-linked COFs through the polycondensation of TpOMe with various aromatic amines. These COFs demonstrated exceptional chemical stability in harsh conditions, a property that is complemented by their high thermal stability. The stability is attributed to strong interlayer C-H···N hydrogen bonding, which creates a sterically hindered and hydrophobic environment around the imine bonds, thus protecting them from degradation. ntu.edu.sg

For instance, the redox-active 2D COF known as TpOMe-DAQ, synthesized from TpOMe and diaminoanthraquinone, has been noted for its remarkable chemical resistance, which is indicative of a stable underlying framework. researchgate.net

The general trend observed in two-dimensional COFs is a two-step thermal degradation process. Initially, the material loses its crystallinity at a lower degradation temperature without chemical decomposition. At higher temperatures, chemical degradation occurs, leading to the formation of volatile byproducts. rsc.org The thermal stability of these frameworks is influenced by several factors, including the nature of the chemical linkage, with boronate ester-linked COFs generally showing higher thermal stability than their imine-linked counterparts. rsc.org

The following table summarizes the amine reactants used in the synthesis of several highly stable COFs with this compound (TpOMe) as the aldehyde precursor, as described in the literature. ntu.edu.sg

| Aldehyde Precursor | Amine Reactant | Resulting COF |

|---|---|---|

| This compound (TpOMe) | Benzidine (BD) | TpOMe-BD |

| This compound (TpOMe) | 4,4'-Diaminodiphenylmethane (BDM) | TpOMe-BDM |

| This compound (TpOMe) | 4,4'-Diaminodiphenyl ether (BDE) | TpOMe-BDE |

| This compound (TpOMe) | Tris(4-aminophenyl)amine (TAPA) | TpOMe-TAPA |

| This compound (TpOMe) | 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | TpOMe-TAPB |

| This compound (TpOMe) | 2,5-Diamino-1,4-dinitrobenzene (BD(NO2)2) | TpOMe-BD(NO2)2 |

While the specific TGA curves for all these materials are detailed in the primary research, the general findings indicate that these COFs maintain their structural integrity up to high temperatures, often exceeding 400 °C, which is a critical characteristic for their application in demanding environments. For example, one of the synthesized COFs demonstrated a 5% weight loss at a temperature of 435 °C.

Future Research Directions and Outlook

Development of Novel Synthetic Routes with Enhanced Sustainability and Yield

The primary route for synthesizing 2,4,6-trimethoxybenzene-1,3,5-tricarbaldehyde is the formylation of 1,3,5-trimethoxybenzene (B48636), often through the Vilsmeier-Haack reaction. This method involves the use of reagents like phosphorus oxychloride and N,N-dimethylformamide (DMF). Future research is geared towards developing more sustainable and efficient synthetic protocols.

Key areas of investigation include: